TFA-aa-dU
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Overview
Description
GG167, also known as zanamivir, is a synthetic organic compound that functions as an antiviral drug. It is a sialic acid analogue designed to inhibit the neuraminidases of both influenza A and B viruses. This inhibition prevents the release of new virus particles from infected cells, thereby reducing the spread of the virus within the respiratory tract .
Mechanism of Action
Target of Action
This compound, also known as 5-[3-(Trifluoroacetamido)-E-1-Propenyl]-2’-Deoxyuridine, is primarily used in the field of nucleic acid chemistry as an important intermediate for the synthesis of modified nucleotides . It can be used to synthesize nucleotides with specific functions, such as fluorescently labeled probes and substrates for DNA modifying enzymes .
Mode of Action
It is known that trifluoroacetic acid (tfa), a component of this compound, is a strong, hydrophobic acid and an effective ion pair for minimizing chromatographic secondary interactions . This suggests that this compound may interact with its targets through ion pairing, which could result in changes in the targets’ structure or function.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, TFA, a component of this compound, is a persistent and mobile pollutant that is present ubiquitously in the environment . The presence of TFA in the environment could potentially influence the action of this compound.
Preparation Methods
The synthesis of GG167 involves several steps, starting with the preparation of the sialic acid derivative. The key steps include the introduction of a guanidino group at the 4-position of the sialic acid molecule. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Industrial production methods for GG167 involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
GG167 undergoes several types of chemical reactions, including:
Oxidation: GG167 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on GG167.
Substitution: Substitution reactions, particularly at the guanidino group, can lead to the formation of different analogues of GG167.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GG167 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of neuraminidases and the design of antiviral drugs.
Biology: Employed in research on viral replication and the mechanisms of viral infection.
Medicine: Used clinically to treat and prevent influenza infections. It has been shown to be effective in reducing the severity and duration of influenza symptoms.
Industry: Utilized in the development of new antiviral drugs and in the study of drug resistance mechanisms.
Comparison with Similar Compounds
GG167 is similar to other neuraminidase inhibitors such as oseltamivir and peramivir. GG167 is unique in its structure and mode of administration. Unlike oseltamivir, which is administered orally, GG167 is typically administered by inhalation due to its low oral bioavailability. This difference in administration can affect the pharmacokinetics and overall effectiveness of the drug .
Similar compounds include:
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor administered intravenously for the treatment of influenza.
Laninamivir: A long-acting neuraminidase inhibitor used for the treatment and prevention of influenza.
GG167’s unique inhalation administration and specific structural features make it a valuable tool in the treatment and prevention of influenza.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h1-2,5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/b2-1+/t8-,9+,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPYSSRDTGXWJD-HFVMFMDWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)C(F)(F)F)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.